[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1354009-89-4) is a chiral pyrrolidine derivative with a molecular formula of C₁₅H₂₂N₂O₂ and a molecular weight of 276.38 g/mol . It features a benzyl-ethyl-amino substituent at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and fine chemical research . Its stereochemistry (R-configuration) and functional group arrangement make it a versatile scaffold for drug discovery, particularly in targeting receptors or enzymes requiring chiral recognition.
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(10-13-6-4-3-5-7-13)14-8-9-16(11-14)12-15(18)19/h3-7,14H,2,8-12H2,1H3,(H,18,19)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVBDLHQWLLFAZ-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl and ethyl groups. This can be achieved using reagents like benzyl bromide and ethyl iodide under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced with other substituents using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the interaction of chiral molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzyl-ethyl-amino group may facilitate binding to specific sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Pharmacological Relevance
- Benzyl-ethyl-amino derivative (main compound): Ideal for moderate steric interactions in kinase inhibitors or GPCR ligands due to its balanced substituent profile .
- Cyclopropyl-containing analogs (e.g., 1804129-83-6) : Favored in antiviral and protease inhibitor research due to rigid structure and enhanced binding .
- Cbz-protected derivatives (e.g., 1357923-30-8) : Primarily used in peptide synthesis as protected intermediates .
Biological Activity
[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 262.31 g/mol
This compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, potentially leading to diverse pharmacological effects.
The biological activity of this compound has been primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a positive allosteric modulator of glutamate transporters, enhancing glutamate uptake in neuronal cells, which is crucial for maintaining synaptic function and preventing excitotoxicity .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Antiseizure Efficacy : In a study using mouse models, this compound was found to significantly delay the onset of seizures in both acute and chronic models. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent for seizure disorders .
- Neurotoxicity Assessment : A comparative analysis with established antiseizure medications revealed that this compound had a lower incidence of motor impairment and other CNS-related side effects compared to traditional drugs like valproic acid, suggesting a favorable safety profile .
Research Findings
Recent research has focused on the compound's pharmacological profile and its mechanism of action. Notable findings include:
- Glutamate Transport Modulation : In vitro studies indicated that the compound selectively enhances the activity of the EAAT2 glutamate transporter without significantly affecting other transporters (EAAT1 and EAAT3), highlighting its specificity and potential for minimizing side effects associated with broader-spectrum modulators .
- Synergistic Effects : When combined with valproic acid, this compound demonstrated supra-additive effects in seizure models, suggesting potential benefits in combination therapy settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
